molecular formula C16H15N3OS B2718027 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391864-23-6

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No. B2718027
CAS RN: 391864-23-6
M. Wt: 297.38
InChI Key: QHMCDKLZJJFRKV-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide, commonly known as ITN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ITN is a heterocyclic compound that contains a thiadiazole ring and a naphthamide moiety.

Scientific Research Applications

Pharmaceutical Research

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide and its analogues have been studied for their potential pharmacological properties. For instance, in a study by Baldwin et al. (1980), analogues of thiadiazole, a structurally related compound, exhibited beta-adrenergic blocking properties and effectively lowered mean arterial pressure in rats (Baldwin et al., 1980). These findings indicate potential applications in treating cardiovascular diseases.

Materials Science and Polymer Research

In materials science, thiadiazole derivatives have been utilized in the design of polymers with specific properties. Jin et al. (2016) demonstrated that a polymer based on a thiadiazole structure achieved remarkable power conversion efficiencies over 10%, indicating its potential in solar cell applications (Jin et al., 2016). Similarly, Kawashima et al. (2013) developed a precursor for high-performance semiconducting polymers using a thiadiazole-based compound (Kawashima et al., 2013). These studies suggest the utility of thiadiazole derivatives in advanced material design and electronics.

Dye and Colorant Industry

Thiadiazole derivatives have also been explored in the dye and colorant industry. Malik et al. (2018) synthesized thiadiazole derivatives and assessed their dyeing performance on nylon fabric, highlighting their potential as acid dyes (Malik et al., 2018). This research opens avenues for developing new colorants for textiles.

Antimicrobial Research

In the field of antimicrobial research, Suzuki (1980) synthesized heterocyclic condensed 1,8-naphthyridine derivatives, including thiadiazole derivatives, and tested them for antimicrobial activities. These compounds exhibited high activities against various bacteria, suggesting their potential in developing new antimicrobial agents (Suzuki, 1980).

Corrosion Inhibition

Thiadiazole derivatives have been investigated for their effectiveness as corrosion inhibitors. Saraswat and Yadav (2020) synthesized quinoxaline derivatives, including a thiadiazole, and found them to be highly effective in preventing corrosion of mild steel in acidic medium (Saraswat & Yadav, 2020). This research has implications for extending the lifespan of metal structures and equipment.

Anticancer Research

In anticancer research, compounds containing thiadiazole have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Choodamani et al. (2021) prepared thiadiazole derivatives and found some of them to be potent against leukemia and carcinoma cell lines (Choodamani et al., 2021). These findings suggest potential applications in cancer therapy.

properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10(2)15-18-19-16(21-15)17-14(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCDKLZJJFRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-naphthamide

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